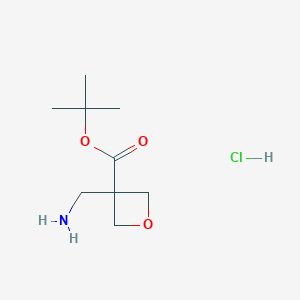![molecular formula C20H23ClN4O B15307363 N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride](/img/structure/B15307363.png)
N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthalene moiety, an amino group, and a pyrazolopyridine structure, making it a unique molecule for study and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride typically involves multi-step organic reactions. One common method includes the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), also known as “click chemistry.” This reaction is known for its high yield and regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthalene derivatives and pyrazolopyridine analogs. Examples are:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Various indole derivatives
Uniqueness
What sets N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C20H23ClN4O |
|---|---|
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
N-(2-amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22N4O.ClH/c21-13-18(16-9-8-14-4-1-2-5-15(14)12-16)23-20(25)19-7-3-6-17-10-11-22-24(17)19;/h1-2,4-5,8-12,18-19H,3,6-7,13,21H2,(H,23,25);1H |
Clé InChI |
JTVXFMYIOWMPPG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N2C(=CC=N2)C1)C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)




![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)





![(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid](/img/structure/B15307359.png)
